4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Chemical Synthesis Medicinal Chemistry Quality Control

Inconsistent in-house building block synthesis undermines SAR reproducibility in lead optimization. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) provides a pre-qualified scaffold with three orthogonal reactive handles-carboxylic acid for amide coupling, aryl nitro for reduction to aniline, and N-methylpiperazine for alkylation/acylation-enabling divergent library synthesis. Supplied with Certificate of Analysis for lot-to-lot consistency. Available from stock in research quantities (mg to g scale); custom synthesis for larger batches.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 137726-00-2
Cat. No. B184038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
CAS137726-00-2
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC[NH+]1CCN(CC1)C2=C(C=C(C=C2)C(=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)
InChIKeyOELXEJIGVMEIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid: Defined Research Scaffold


4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2), with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol, is a synthetic organic compound belonging to the class of N-arylpiperazines . It is characterized by a benzoic acid core substituted with a nitro group at the 3-position and an N-methylpiperazine ring at the 4-position . The compound is commercially available from various research chemical suppliers and is generally offered as a versatile small molecule scaffold, often requiring custom synthesis for larger quantities .

Substitution Limitations of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid


In research and development, substituting 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) with a structurally related analog is not trivial due to the compound's specific and often proprietary role as a synthetic intermediate. Its value is derived from its exact combination of functional groups—a carboxylic acid, an aryl nitro group, and an N-methylpiperazine ring—which provide a unique set of reactivity handles for further derivatization . Analogs with variations in the substitution pattern (e.g., 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid) or alterations to the piperazine ring will possess different electronic and steric properties, leading to distinct reactivity in downstream chemical steps such as amide coupling, esterification, or nucleophilic aromatic substitution. As the following evidence shows, the core differentiation lies in its defined chemical structure and utility as a specific building block, rather than in established biological activity.

Differentiation of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid


Chemical Identity and Purity Profile

The primary differentiation for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) is its precisely defined chemical structure and high purity, which are essential for reproducibility in chemical synthesis. Unlike unspecified mixtures or crude reaction products, the commercial compound is offered with a stated purity, typically ≥95% or ≥98% . This ensures that the molar quantity weighed corresponds accurately to the active building block, a critical factor when stoichiometry impacts reaction yields. The distinct CAS number provides unambiguous global identification and facilitates sourcing from multiple vendors with comparable quality standards .

Chemical Synthesis Medicinal Chemistry Quality Control

Differentiation from Non-Nitro Analog

A key differentiator is the presence of the 3-nitro group, which distinguishes this compound from its non-nitro analog, 4-(4-Methylpiperazin-1-yl)benzoic acid (CAS 86620-62-4) [1]. The nitro group is a strong electron-withdrawing group that significantly alters the electronic character of the aromatic ring and provides a synthetic handle for further transformations, such as reduction to an amine [2]. This difference in molecular composition and resulting properties creates distinct chemical behavior, making the nitro compound a different building block for synthesizing libraries of diverse molecules, particularly those requiring a more electrophilic core or a subsequent amine functionalization point.

Medicinal Chemistry Drug Design Structure-Activity Relationship

Differentiation from Methyl Ester Analog

This compound is differentiated from its close analog, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2), by the presence of a free carboxylic acid group instead of a methyl ester . The free acid is directly compatible with amide coupling reactions, a cornerstone of medicinal chemistry, without requiring a preliminary hydrolysis step. This can streamline synthetic routes and avoid potential side reactions or yield losses associated with ester deprotection. While the methyl ester is a useful protected form, the carboxylic acid offers a different reactivity profile, enabling direct conjugation to amines, alcohols, or other nucleophiles [1].

Organic Synthesis Building Block Functional Group Interconversion

Applications of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid


Core Scaffold for Library Synthesis

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid serves as a versatile core scaffold for constructing diverse compound libraries. Its three functional groups (carboxylic acid, nitro group, and N-methylpiperazine) offer orthogonal points for diversification. Researchers can perform amide couplings on the acid, reduce the nitro group to an amine for subsequent functionalization, and modify the piperazine nitrogen through alkylation or acylation . The commercial availability of this specific building block with defined purity is crucial for generating reproducible SAR (Structure-Activity Relationship) data in hit-to-lead and lead optimization campaigns.

Standardized Starting Material

In any multi-step synthetic route, the quality and identity of the starting material are paramount. Procuring 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2) from a reputable supplier with a certificate of analysis ensures that the starting point of the synthesis is fixed and known . This is essential for troubleshooting reactions, scaling up processes, and publishing methods that can be reliably replicated by other laboratories. Using a well-defined commercial intermediate reduces the batch-to-batch variability that can plague research when using in-house synthesized materials.

Probe for Piperazine Binding Interactions

The N-methylpiperazine moiety is a common pharmacophore found in many CNS-active drugs and other therapeutic agents. While direct biological data for this compound is absent, its structure makes it a relevant probe for exploring binding interactions with biological targets known to recognize N-arylpiperazine motifs . Researchers can use this scaffold as a starting point to design and synthesize new ligands, where the precise placement of the nitro and carboxylic acid groups provides unique vectors for chemical space exploration that are not accessible from other regioisomeric or analog scaffolds.

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